Hydroxy-PEG5-t-butyl ester

Catalog No.
S530215
CAS No.
850090-09-4
M.F
C17H34O8
M. Wt
366.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-PEG5-t-butyl ester

CAS Number

850090-09-4

Product Name

Hydroxy-PEG5-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H34O8

Molecular Weight

366.45

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

Hydroxy-PEG5-t-butyl ester

Description

The exact mass of the compound Hydroxy-PEG5-t-butyl ester is 366.2254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent:

  • Hydroxy-PEG5-t-butyl ester functions as a linker molecule in bioconjugation reactions. These reactions attach various biomolecules (such as drugs, proteins, or imaging agents) to each other.
  • The linker plays a crucial role in the final product's properties, influencing factors like solubility, stability, and targeting specificity within a biological system [, ].

Key Functional Groups:

  • The molecule possesses three key functional groups that contribute to its utility:
    • Hydrophilic PEG Spacer: The PEG (polyethylene glycol) spacer is a chain of repeating units that makes the molecule highly soluble in water (aqueous media) [, ]. This is essential for biological applications where water is the primary solvent.
    • Hydroxyl Group (OH): This group allows for further chemical modifications. Researchers can attach various functional groups to the hydroxyl group, expanding the molecule's functionalities for specific applications [, ].
    • t-Butyl Ester Protected Carboxyl Group: This group protects a carboxylic acid group (COOH) within the molecule. The t-butyl group can be removed under acidic conditions, revealing the reactive carboxylic acid group for further conjugation reactions [, ].

Overall Benefits:

  • The combination of these features makes Hydroxy-PEG5-t-butyl ester a valuable tool for researchers. It allows them to:
    • Improve the water solubility of hydrophobic (water-insoluble) molecules.
    • Introduce new functionalities for targeted delivery or specific interactions within a biological system.
    • Control the release of attached molecules through the cleavable t-butyl ester group.

Hydroxy-PEG5-t-butyl ester is a polyethylene glycol derivative characterized by the presence of a hydroxy group and a t-butyl ester functional group. Its molecular formula is C₁₇H₃₄O₈, with a molecular weight of approximately 366.447 g/mol. This compound is soluble in water and organic solvents, making it versatile for various chemical applications. Hydroxy-PEG5-t-butyl ester is primarily utilized in bioconjugation processes and as a building block for synthesizing small molecules and conjugates, facilitating the development of drug delivery systems and biomaterials .

  • Drug Delivery: HPTE can be used as a linker molecule to attach therapeutic drugs to carriers like nanoparticles []. The PEG chain improves the water solubility of the drug conjugate, potentially enhancing its circulation in the body [].
  • Material Sciences: HPTE can be used to modify the surface properties of materials. The PEG chain can introduce water-repelling or water-attracting properties depending on the application [].
, including:

  • Esterification: The hydroxy group can react with carboxylic acids to form esters, which can be useful in creating more complex molecules.
  • Deprotection: The t-butyl group can be removed under acidic conditions, regenerating the free hydroxy group for further reactions.
  • Conjugation: It can be used to link various biomolecules, such as proteins or peptides, through its reactive functional groups, enhancing their solubility and stability .

Hydroxy-PEG5-t-butyl ester exhibits significant biological activity due to its role in drug delivery systems. The polyethylene glycol moiety enhances the solubility and bioavailability of therapeutic agents. Additionally, its ability to form stable conjugates with proteins or drugs can improve pharmacokinetics and reduce immunogenicity. Studies indicate that compounds modified with polyethylene glycol derivatives often show increased circulation time in the bloodstream and improved therapeutic efficacy .

The synthesis of Hydroxy-PEG5-t-butyl ester typically involves the following steps:

  • Polymerization: The starting material, polyethylene glycol, is polymerized to achieve the desired molecular weight.
  • Esterification: The hydroxy group of polyethylene glycol reacts with t-butyl chloroformate in the presence of a base to form the t-butyl ester.
  • Purification: The product is purified through methods such as precipitation or chromatography to obtain a high-purity compound suitable for further applications .

Hydroxy-PEG5-t-butyl ester has diverse applications across various fields:

  • Drug Delivery: Enhancing the solubility and stability of pharmaceutical compounds.
  • Bioconjugation: Serving as a linker for attaching drugs to antibodies or proteins.
  • Diagnostics: Used in the development of diagnostic agents due to its biocompatibility and ease of modification.
  • Tissue Engineering: As a component in hydrogels or scaffolds for regenerative medicine applications .

Studies on Hydroxy-PEG5-t-butyl ester have focused on its interactions with biomolecules:

  • Protein Conjugation: Research has shown that conjugating drugs with Hydroxy-PEG5-t-butyl ester improves their interaction with target proteins, enhancing therapeutic effects.
  • Cellular Uptake: Investigations into cellular uptake mechanisms reveal that polyethylene glycol derivatives facilitate endocytosis, leading to improved drug delivery into cells .

Hydroxy-PEG5-t-butyl ester shares similarities with other polyethylene glycol derivatives but exhibits unique characteristics that enhance its utility:

CompoundMolecular FormulaUnique Features
Hydroxy-PEG4-t-butyl esterC₁₆H₃₂O₇Shorter chain length; lower solubility
Hydroxy-PEG6-t-butyl esterC₁₈H₃₆O₉Longer chain; increased hydrophilicity
Bis-PEG5-t-butyl esterC₃₄H₆₈O₁₄Contains two PEG chains; enhanced stability
Bromo-PEG5-t-butyl esterC₁₇H₃₄BrO₈Contains bromine for additional reactivity

Hydroxy-PEG5-t-butyl ester stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for drug delivery applications while maintaining biocompatibility .

Hydroxy-PEG5-t-butyl ester is systematically named tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate . Its structure comprises:

  • A terminal hydroxyl group (-OH) for nucleophilic reactions.
  • A pentameric ethylene oxide (PEG5) spacer conferring aqueous solubility.
  • A t-butyl ester (-COOtBu) masking a carboxylic acid, which is deprotected under acidic conditions .

Synonyms and Structural Features

Common synonyms include:

  • HO-PEG5-CH₂CH₂COOtBu
  • OH-PEG5-TBA
  • 1-Hydroxy-3,6,9,12,15-pentaoxaoctadecan-18-oic acid 1,1-dimethylethyl ester .

The PEG5 spacer consists of five repeating ethylene oxide units (-OCH₂CH₂-), creating a flexible, hydrophilic chain that reduces steric hindrance and improves solubility in polar solvents . The t-butyl ester acts as a protecting group, enabling selective activation of the carboxylic acid post-conjugation .

PropertyValue
Molecular formulaC₁₇H₃₄O₈
Molecular weight366.45 g/mol
Purity≥95%
SolubilityWater, DMSO, chloroform
Storage conditions-20°C, inert atmosphere

Historical Development in PEGylated Compound Synthesis

The development of Hydroxy-PEG5-t-butyl ester is intertwined with the broader history of PEGylation technology:

Early PEGylation (1970s–1990s)

  • 1970s: Frank Davis pioneered PEG conjugation to proteins, demonstrating reduced immunogenicity and prolonged circulation for bovine liver catalase .
  • 1990: FDA approval of Adagen® (pegademase bovine), the first PEGylated protein therapeutic, validated PEGylation for clinical use .
  • 1995: Introduction of PEGylated liposomal doxorubicin (Doxil®) highlighted PEG’s role in nanocarrier stabilization .

Evolution of Heterobifunctional PEG Derivatives

Early PEGylation focused on homobifunctional linear PEGs. By the 2000s, heterobifunctional PEGs like Hydroxy-PEG5-t-butyl ester emerged, enabling site-specific conjugation:

  • The hydroxyl group permits coupling with electrophiles (e.g., activated esters, epoxides).
  • The t-butyl ester allows post-conjugation acid deprotection to yield a free carboxylic acid for secondary reactions .

This bifunctionality addressed challenges in synthesizing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where orthogonal reactivity is essential .

Role in Modern Bioconjugation Strategies

Hydroxy-PEG5-t-butyl ester is a linchpin in designing multifunctional biomolecules:

Applications in Drug Delivery

  • Antibody-drug conjugates (ADCs): The hydroxyl group links to antibodies via NHS esters or click chemistry, while the deprotected carboxylic acid attaches payloads (e.g., cytotoxins) .
  • PROTACs: Serves as a spacer between E3 ligase ligands and target protein binders, optimizing ternary complex formation .
  • Nanocarriers: PEGylation of liposomes and polymeric nanoparticles reduces opsonization and extends blood circulation .

Advantages Over Traditional Linkers

  • Controlled release: Acid-labile t-butyl esters enable pH-sensitive drug release in tumor microenvironments .
  • Enhanced pharmacokinetics: PEG5’s hydrophilicity minimizes aggregation and renal clearance .
  • Modular design: Compatible with solid-phase peptide synthesis and automated platforms .

For example, in ADC synthesis, Hydroxy-PEG5-t-butyl ester facilitates a two-step conjugation:

  • Primary conjugation: Hydroxyl group reacts with a maleimide-functionalized antibody.
  • Deprotection and secondary conjugation: T-butyl ester is cleaved with trifluoroacetic acid, exposing a carboxylic acid for coupling with amine-containing drugs .

Molecular Architecture and PEG Spacer Configuration

Hydroxy-PEG5-t-butyl ester represents a sophisticated polyethylene glycol derivative characterized by a precisely defined molecular architecture that incorporates both hydrophilic and lipophilic functional domains [1]. The compound exhibits the molecular formula C17H34O8 with a molecular weight of 366.5 grams per mole, and is systematically identified by the Chemical Abstracts Service number 850090-09-4 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .

The molecular architecture of Hydroxy-PEG5-t-butyl ester is fundamentally organized around a pentaethylene glycol spacer unit that serves as the central structural backbone [1] [5]. This polyethylene glycol spacer consists of five ethylene oxide units arranged in a linear configuration, creating a flexible hydrophilic chain that significantly influences the compound's overall physicochemical behavior [8]. The pentaethylene glycol backbone adopts a characteristic random coil conformation when dissolved in aqueous media, as demonstrated through molecular dynamics simulations and experimental observations [15] [18].

PropertyValue
Molecular FormulaC17H34O8
Molecular Weight (g/mol)366.5
CAS Number850090-09-4
PEG Chain LengthPentaethylene glycol (PEG5)
Number of Ethylene Oxide Units5
Functional GroupsHydroxyl, t-butyl ester
AppearanceOily liquid
Purity (%)≥98

The pentaethylene glycol spacer configuration exhibits distinctive dimensional characteristics that have been extensively characterized through computational modeling and experimental techniques [8] [36]. The contour length of the PEG5 spacer measures approximately 31-35 angstroms when fully extended, while the end-to-end distance in aqueous solution typically ranges from 18-22 angstroms due to the inherent flexibility of the polyethylene glycol chain [39]. The radius of gyration, a critical parameter for understanding the molecular compactness, has been determined to be approximately 8-10 angstroms [15].

ParameterValueMethod/Reference
Contour Length (Å)~31-35Molecular modeling
End-to-end Distance (Å)~18-22MD simulation
Radius of Gyration (Å)~8-10Computational analysis
Hydrodynamic Radius (Å)~12-15Hydrodynamic calculation
Molecular Volume (ų)~450-500Van der Waals estimation

The terminal functional groups of Hydroxy-PEG5-t-butyl ester play crucial roles in defining its chemical reactivity and biological compatibility [1] [5]. The hydroxyl group at one terminus provides a site for further derivatization and enables hydrogen bonding interactions with aqueous environments [1]. The t-butyl ester group at the opposite terminus serves as a protected carboxylic acid functionality that can be selectively deprotected under acidic conditions to reveal the free carboxyl group [1] [40].

The spatial arrangement of the polyethylene glycol spacer exhibits remarkable flexibility, allowing the molecule to adopt multiple conformational states in solution [12] [15]. Molecular dynamics simulations have revealed that the PEG5 chain demonstrates high conformational entropy, with the ability to sample a wide range of configurations while maintaining an overall random coil structure in aqueous media [15]. This flexibility is particularly important for applications in bioconjugation and drug delivery systems, where the spacer must accommodate binding to various biomolecular targets [10] [13].

Hydrophilic-Lipophilic Balance Analysis

The hydrophilic-lipophilic balance of Hydroxy-PEG5-t-butyl ester represents a carefully orchestrated molecular design that optimizes both water solubility and organic solvent compatibility [16] [17]. The compound exhibits a predominantly hydrophilic character due to the substantial contribution of the pentaethylene glycol spacer, which constitutes approximately 60% of the total molecular weight [1] [19].

ComponentMolecular Weight Contribution (g/mol)Hydrophilic/Lipophilic CharacterHLB Contribution
PEG5 spacer (hydrophilic)220.0Strongly hydrophilicMajor (+)
t-butyl ester terminus (lipophilic)57.1LipophilicMinor (-)
Hydroxyl group (hydrophilic)17.0HydrophilicMinor (+)
Propanoate linker (moderate)72.4Moderate hydrophilicityNeutral
Overall HLB character366.5Predominantly hydrophilicNet positive hydrophilic

The pentaethylene glycol spacer domain contributes significantly to the hydrophilic character through its multiple ether oxygen atoms, which serve as hydrogen bond acceptors and facilitate extensive hydration in aqueous environments [7] [16]. Each ethylene oxide unit contains two oxygen atoms capable of forming hydrogen bonds with water molecules, resulting in a total of ten potential hydrogen bonding sites within the polyethylene glycol backbone [7]. This extensive hydrogen bonding network contributes to the enhanced water solubility observed for Hydroxy-PEG5-t-butyl ester compared to compounds with shorter polyethylene glycol chains [25].

The t-butyl ester terminus introduces a lipophilic element that moderates the overall hydrophilic character of the molecule [44]. The tert-butyl group, with its branched alkyl structure, exhibits low polarity and contributes to the compound's solubility in organic solvents . This dual character enables Hydroxy-PEG5-t-butyl ester to function effectively as a bridging molecule between hydrophilic and lipophilic phases, making it particularly valuable for applications in drug delivery and bioconjugation [19].

The hydrophilic-lipophilic balance can be quantitatively assessed using established computational methods [16] [20]. Applying Griffin's method for hydrophilic-lipophilic balance calculation, the compound exhibits a calculated hydrophilic-lipophilic balance value that places it in the range characteristic of compounds with excellent water solubility and good organic solvent compatibility [16]. The high hydrophilic-lipophilic balance value reflects the dominant influence of the polyethylene glycol spacer on the overall molecular character [17].

The amphiphilic nature of Hydroxy-PEG5-t-butyl ester enables it to reduce surface tension at interfaces, although it does not typically function as a classical surfactant due to its relatively small hydrophobic domain [19]. Instead, the compound exhibits properties more characteristic of a solubilizing agent or co-solvent, capable of enhancing the dissolution of moderately hydrophobic compounds in aqueous media [19] [25].

Solubility and Stability Profiles in Aqueous Media

The solubility characteristics of Hydroxy-PEG5-t-butyl ester in aqueous media demonstrate exceptional versatility across a broad range of solvent systems [1] [23]. The compound exhibits excellent solubility in water, with the hydrophilic pentaethylene glycol spacer facilitating extensive hydration and preventing precipitation even at elevated concentrations [1] [25]. This enhanced aqueous solubility represents a significant advantage over compounds with shorter polyethylene glycol chains or those lacking the polyethylene glycol spacer entirely [25].

Solvent SystemSolubilityNotes
WaterSolubleEnhanced by PEG5 spacer hydrophilicity
Dimethyl sulfoxide (DMSO)SolubleExcellent solubility for organic synthesis
Dichloromethane (DCM)SolubleGood for extraction and purification
N,N-Dimethylformamide (DMF)SolubleCompatible with peptide synthesis
MethanolSolubleMiscible due to hydrogen bonding
EthanolSolubleGood solubility for bioconjugation
AcetonitrileModerately solubleSuitable for HPLC analysis
ChloroformModerately solubleAdequate for organic transformations

The mechanism underlying the enhanced aqueous solubility involves the formation of extensive hydrogen bonding networks between the polyethylene glycol ether oxygens and surrounding water molecules [7] [25]. Each ethylene oxide unit in the pentaethylene glycol chain can coordinate with multiple water molecules, creating a hydration shell that stabilizes the compound in aqueous solution [7]. This hydration phenomenon has been extensively studied using nuclear magnetic resonance spectroscopy and molecular dynamics simulations, confirming the presence of structured water layers around the polyethylene glycol backbone [7] [18].

The stability profile of Hydroxy-PEG5-t-butyl ester in aqueous media reveals complex dependencies on pH, temperature, and ionic strength [28] [30]. Under physiological conditions (pH 7.4, 37°C), the compound demonstrates good stability with minimal degradation over extended periods [30]. However, the t-butyl ester group exhibits susceptibility to hydrolysis under both acidic and basic conditions, with the rate of degradation showing strong pH dependence [32] [44].

ConditionStabilityHalf-lifeComments
pH 7.0, 25°CStable (>7 days)>168 hoursOptimal for most applications
pH 3.0, 25°CModerate (t-butyl susceptible)24-48 hoursAcid-catalyzed t-butyl hydrolysis
pH 9.0, 25°CReduced (base hydrolysis)6-12 hoursAccelerated ester hydrolysis
pH 7.0, 37°CReduced (thermal acceleration)72-96 hoursBody temperature effects
pH 7.0, 4°CEnhanced stability>240 hoursRefrigerated storage recommended
Phosphate buffer (pH 7.4)Stable (physiological)>120 hoursSuitable for biological studies
Human plasma (37°C)Variable (enzymatic)30-60 minutesEnzymatic deprotection occurs
Storage (-20°C)Excellent (long-term)>12 monthsRecommended storage condition

Under acidic conditions, the t-butyl ester group undergoes acid-catalyzed hydrolysis through a unimolecular elimination mechanism, resulting in the formation of the corresponding carboxylic acid and isobutylene gas [32] [44]. The rate of this reaction increases substantially with decreasing pH, with half-lives ranging from several days at pH 5 to hours at pH 2 [32]. This pH sensitivity provides a mechanism for controlled deprotection of the carboxyl group under mildly acidic conditions [44].

Basic conditions accelerate hydrolysis through a different mechanism involving nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester group [30] [31]. This base-catalyzed hydrolysis proceeds more rapidly than acid-catalyzed hydrolysis at equivalent pH deviations from neutrality [30]. The stability under basic conditions is further compromised by the potential for degradation of the polyethylene glycol backbone itself at extreme pH values [28].

Temperature effects on stability demonstrate typical Arrhenius behavior, with increased temperature accelerating both chemical and enzymatic degradation processes [28] [30]. Storage at reduced temperatures (-20°C) significantly enhances long-term stability, with minimal degradation observed over periods exceeding one year [28]. The presence of oxygen can accelerate degradation through oxidative processes, particularly affecting the polyethylene glycol backbone, making storage under inert atmosphere conditions advantageous for long-term preservation [28] [29].

Base-Labile Protecting Group Approaches

The development of base-labile protecting groups represents a significant advancement in polyethylene glycol synthesis methodologies. Traditional stepwise synthesis of monodisperse polyethylene glycols typically employs acid-labile protecting groups such as dimethoxytrityl groups, requiring a three-step process comprising deprotection, deprotonation, and coupling reactions conducted in two separate reaction vessels [1] [2]. However, the implementation of base-labile protecting groups, particularly the phenethyl group, enables a streamlined two-step process where deprotection and coupling occur in a single reaction vessel [1] [3].

The phenethyl protecting group demonstrates exceptional utility in this context due to its unique reactivity profile. Under basic conditions, the phenethyl group undergoes elimination through a mechanism involving deprotonation of the benzylic position, followed by elimination to form styrene and an alkoxide intermediate [4] [5]. This alkoxide intermediate can directly participate in the subsequent coupling reaction without requiring isolation or purification, thereby eliminating the traditional deprotonation step entirely [1] [2].

Mechanistic investigations have revealed that the deprotection of phenethyl-protected polyethylene glycol derivatives proceeds via a 1,2-elimination pathway when treated with bases such as lithium diisopropylamide or potassium tert-butoxide [1] [4]. The reaction exhibits first-order kinetics with respect to the protected substrate, and the rate is significantly influenced by the basicity of the deprotonating agent [4]. Optimal conditions typically involve the use of 1.2 equivalents of base in tetrahydrofuran or dimethylformamide at temperatures ranging from 0°C to room temperature [6] [4].

Acid-Mediated Deprotection Mechanisms

Acid-mediated deprotection mechanisms in polyethylene glycol synthesis primarily involve the cleavage of acid-labile protecting groups through carbocation intermediates. The dimethoxytrityl protecting group, widely employed in traditional polyethylene glycol synthesis, undergoes protonation at the tertiary carbon center followed by heterolytic cleavage to generate a stable trityl carbocation [7] [8]. This carbocation is subsequently quenched by nucleophilic species present in the reaction medium, typically water or the conjugate base of the acid catalyst [9] [7].

The kinetics of acid-mediated deprotection reactions demonstrate a strong dependence on the electronic properties of the protecting group and the acidity of the reaction medium [7] [8]. For dimethoxytrityl-protected substrates, deprotection rates are typically observed to follow pseudo-first-order kinetics when conducted in the presence of excess acid [9]. The reaction proceeds through an initial rapid pre-equilibrium involving protonation of the most basic site, followed by a rate-determining step involving carbocation formation [7].

Optimized conditions for acid-mediated deprotection typically employ mild acids such as trichloroacetic acid in dichloromethane or toluene [9] [7]. The concentration of acid is critical, as insufficient acid leads to incomplete deprotection, while excess acid can promote undesired side reactions including premature cleavage of other acid-sensitive groups [7] [8]. Temperature control is also essential, with most reactions conducted at ambient temperature to minimize decomposition pathways [9].

Ugi Multicomponent Reaction Applications

The Ugi multicomponent reaction has emerged as a powerful tool for the synthesis and functionalization of polyethylene glycol-containing compounds [10] [11]. This four-component condensation reaction involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form complex α-acylaminocarboxamide derivatives in a single synthetic operation [10] [12].

In the context of polyethylene glycol chemistry, the Ugi reaction enables the rapid assembly of highly functionalized constructs incorporating polyethylene glycol spacers [13] [14]. The hydrophilic nature of polyethylene glycol units enhances the solubility of reaction intermediates and products in polar solvents typically employed for Ugi reactions, such as methanol or dimethylformamide [11] [12]. This compatibility facilitates the use of polyethylene glycol derivatives as direct participants in the multicomponent condensation process [14] [15].

Recent applications have demonstrated the utility of the Ugi reaction in synthesizing polyethylene glycol-based hydrogels through crosslinking reactions [14]. In these systems, tetraamino-functionalized polyethylene glycol derivatives serve as the amine component, while tetracarboxylic acid-functionalized polyethylene glycol derivatives provide the acid component [14]. The addition of aldehydes and isocyanides completes the four-component system, resulting in crosslinked hydrogel networks with tunable mechanical properties [14].

The mechanism of the Ugi reaction in polyethylene glycol-containing systems follows the established pathway involving initial imine formation between the amine and carbonyl components, followed by proton exchange with the carboxylic acid to generate an activated iminium species [11] [12]. Nucleophilic addition of the isocyanide to this iminium intermediate generates a nitrilium ion, which subsequently undergoes nucleophilic attack by the carboxylate anion [10] [11]. The final step involves a Mumm rearrangement to yield the desired α-acylaminocarboxamide product [10] [12].

Trifluoroacetic Acid-Catalyzed tert-Butyl Ester Cleavage Kinetics

The trifluoroacetic acid-catalyzed cleavage of tert-butyl esters represents a fundamental deprotection methodology in polyethylene glycol synthesis [16] [17]. The reaction proceeds through a well-characterized mechanism involving initial protonation of the carbonyl oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl carbocation intermediate [16] [18] [17].

Kinetic investigations have revealed that the reaction follows first-order kinetics with respect to the tert-butyl ester substrate when conducted under pseudo-first-order conditions with excess trifluoroacetic acid [19] [20]. The rate constant for the reaction of Hydroxy-PEG5-t-butyl ester with trifluoroacetic acid in dichloromethane at 25°C has been determined to be approximately 8 × 10⁻⁴ s⁻¹, corresponding to a half-life of 15 minutes [20]. Temperature elevation to 40°C results in a significant increase in reaction rate, consistent with the expected Arrhenius behavior for this thermally activated process [21].

The formation of side products during trifluoroacetic acid-mediated deprotection has been extensively studied [19] [21]. The primary competing pathway involves the formation of tert-butyl trifluoroacetate through nucleophilic attack of the trifluoroacetate anion on the tert-butyl carbocation intermediate [16] [19]. This ester formation can be minimized through the inclusion of carbocation scavengers such as triisopropylsilane or anisole [21] [22]. Additionally, the presence of water in the reaction medium facilitates the hydrolysis of any formed tert-butyl trifluoroacetate, ultimately leading to the desired carboxylic acid product [16] [19].

The selectivity of trifluoroacetic acid-mediated deprotection can be modulated through careful control of reaction conditions [23] [21]. Lower concentrations of trifluoroacetic acid (75% rather than 95%) in combination with appropriate scavengers have been shown to reduce unwanted alkylation reactions while maintaining efficient deprotection rates [21]. The inclusion of reducing agents such as tris(2-carboxyethyl)phosphine further enhances selectivity by preventing oxidative side reactions [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Exact Mass

366.2254

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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